molecular formula C4F6O3 B123094 Trifluoroacetic anhydride CAS No. 407-25-0

Trifluoroacetic anhydride

Cat. No. B123094
CAS RN: 407-25-0
M. Wt: 210.03 g/mol
InChI Key: QAEDZJGFFMLHHQ-UHFFFAOYSA-N
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Patent
US06768014B2

Procedure details

Epoxidation of the 21-methoxy compound (7) with hexafluoroacetone trihydrate and 30% hydrogen peroxide produce a 2:1 mixture of 5α,10α- and 5β,10β-epoxides (8) as evidenced by NMR. As attempts to isolate pure 5α,10α-epoxide (8) were unsuccessful, the crude mixture was used directly on to the copper (I) catalyzed Grignard reaction, to obtain the 11β-[4-(N,N-dimethylamino)phenyl] derivative (9). Hydrolysis with trifluoroacetic acid restored the 4,9-diene-3,20-dione structure (10). Acetylation of the 17α-hydroxy compound (10) with the mixed anhydride formed from trifluoroacetic anhydride and acetic acid afforded the desired 19-norprogesterone compound (11).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4,9-diene-3,20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4]>C(O)(=O)C>[F:1][C:2]([F:7])([F:6])[C:3]([O:5][C:3](=[O:4])[C:2]([F:7])([F:6])[F:1])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
4,9-diene-3,20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.